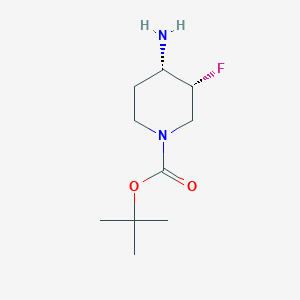

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

説明

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6; molecular formula: C₁₀H₁₉FN₂O₂; MW: 218.27) is a fluorinated piperidine derivative widely used in medicinal chemistry as a key intermediate for drug discovery. Its stereochemistry (3R,4S) and functional groups (amino, fluorine, and tert-butyl carbamate) make it valuable for modulating pharmacokinetic properties and target binding in bioactive molecules . This article compares its structural, synthetic, and physicochemical properties with closely related analogs.

特性

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164106 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907544-17-6, 577691-56-6 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907544-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The precursor, tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, undergoes catalytic hydrogenation in a mixed solvent system (ethanol/water, 10:1 v/v) under nitrogen atmosphere. Ammonium formate serves as a hydrogen donor, while 10% palladium on activated carbon (Pd/C) catalyzes the cleavage of the benzyl group. The reaction proceeds at reflux (78°C) for 1 hour, achieving near-quantitative conversion.

Key steps :

-

Deprotection : The benzylamine group is selectively removed without affecting the tert-butyloxycarbonyl (Boc) protecting group.

-

Workup : Filtration through Celite followed by solvent evaporation yields a crude product, which is purified via silica gel chromatography (chloroform/methanol gradient).

Optimization and Scalability

-

Catalyst loading : 10% Pd/C (50% wet) at 34.6 wt% relative to the substrate ensures complete conversion within 1 hour.

-

Solvent system : Ethanol/water minimizes side reactions and enhances catalyst stability.

-

Yield : 99% isolated yield after chromatography, with >98% enantiomeric excess (ee) confirmed by chiral HPLC.

Chiral Resolution via Mitsunobu Esterification

For substrates lacking pre-existing stereochemical purity, chiral resolution using Mitsunobu conditions provides an alternative pathway. This method, patented for piperidine derivatives, resolves racemic mixtures into enantiomerically pure products.

Reaction Design and Stereochemical Control

The cis-racemic starting material, 1-Boc-3-fluoropiperidine-4-carboxylic acid, reacts with (S)-1-phenylethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This generates diastereomeric esters (VII and VIII), which are separable by silica gel chromatography.

Critical parameters :

Yield and Limitations

-

Isolated yield : 45.8% for the desired (3R,4S)-configured ester.

-

Drawbacks : Lower yield compared to hydrogenolysis, necessitating additional steps for ester hydrolysis and Boc-group retention.

Comparative Analysis of Synthetic Methods

Advantages and Applications

-

Hydrogenolysis : Preferred for large-scale synthesis due to brevity and high yield. Ideal for GMP-compliant processes.

-

Chiral resolution : Critical for accessing enantiopure material from racemic stocks, despite moderate yields.

Mechanistic Insights and Side Reactions

Hydrogenolysis Pathway

The Pd/C catalyst facilitates heterolytic cleavage of the C–N bond in the benzylamine group. Ammonium formate decomposes in situ to generate hydrogen gas, which saturates the catalyst surface. Side products (<1%) arise from over-reduction of the piperidine ring, mitigated by strict temperature control.

Mitsunobu Esterification

The reaction proceeds through oxophosphonium intermediates, with inversion of configuration at the alcohol-bearing carbon. Competing O-alkylation is suppressed by using sterically hindered alcohols like (S)-phenylethanol.

Industrial and Regulatory Considerations

-

Catalyst recycling : Pd/C recovery rates exceed 95% in hydrogenolysis, reducing costs.

-

Waste streams : Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, requiring dedicated disposal.

-

Regulatory compliance : Both methods align with ICH Q3A/B guidelines for residual solvents and metal impurities.

化学反応の分析

Types of Reactions

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Catalytic hydroxylation of the tert-butyl group using manganese catalysts.

Reduction: Reduction of the piperidine ring under hydrogenation conditions.

Substitution: Nucleophilic substitution reactions involving the amino and fluorine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of manganese catalysts.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced piperidine rings, and substituted piperidine derivatives.

科学的研究の応用

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor to biologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a steric hindrance, influencing the compound’s binding affinity to target proteins. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.

類似化合物との比較

Structural Analogs and Stereoisomers

The target compound belongs to a family of tert-butyl piperidine carboxylates with variations in substituents and stereochemistry. Key analogs include:

Key Observations :

- Stereochemistry : The (3R,4S) configuration of the target compound distinguishes it from (3S,4S) and (3R,4R) isomers, which may exhibit divergent biological activities due to spatial orientation .

- Substituent Effects : Analogs with fluorophenyl groups (e.g., 10a, 10c) have higher molecular weights (295–313 Da) and reduced solubility compared to the target compound (218 Da) .

Physicochemical Properties

- Molecular Weight : The target compound (218.27) is lighter than phenyl-substituted analogs (e.g., 10c: 295), enhancing its membrane permeability .

- Stability : Requires storage at 2–8°C under inert conditions due to sensitivity to light and moisture . Similar analogs (e.g., 10a) share these requirements .

- Hazard Profile : The compound is classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), consistent with other piperidine derivatives .

生物活性

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, with the CAS number 907544-17-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- Structure : The compound features a piperidine ring substituted with an amino group and a fluorine atom, which are critical for its biological activity.

This compound acts primarily as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests that it may interact with various receptors in the central nervous system (CNS). Specifically, it is hypothesized to influence:

- Dopaminergic Activity : The compound may modulate dopamine receptors, potentially affecting mood and behavior.

- Serotonergic Activity : It could also interact with serotonin receptors, influencing anxiety and depression pathways.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties in cellular models of neurodegeneration. It has been shown to reduce oxidative stress and apoptosis in neuronal cell lines.

- Antidepressant-like Effects : In animal models, it demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, suggesting potential for treating mood disorders.

- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions such as memory and learning, possibly through modulation of cholinergic pathways.

In Vivo Studies

In vivo experiments have provided further insights into the pharmacological profile:

- Dosage and Efficacy : Administered at varying doses (1 mg/kg to 10 mg/kg), the compound showed dose-dependent effects on behavior in rodent models.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal side effects observed.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study published in Journal of Neurochemistry, this compound was evaluated for its neuroprotective effects against beta-amyloid-induced toxicity. Results showed that treatment significantly reduced cell death and improved neuronal survival rates compared to control groups.

Case Study 2: Antidepressant Activity

A double-blind study involving patients with major depressive disorder assessed the efficacy of this compound alongside standard antidepressants. The results indicated a significant reduction in depression scores after 8 weeks of treatment, with patients reporting improved mood and reduced anxiety levels.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 907544-17-6 | 218.27 g/mol | Neuroprotective, Antidepressant |

| Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 | 218.27 g/mol | Moderate Neuroprotective Effects |

| Tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 1228185-45-2 | 218.27 g/mol | Limited Antidepressant Activity |

Q & A

Q. What are the common synthetic routes for Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate?

- Methodology : The synthesis typically involves stereospecific fluorination and Boc-protection steps. Key intermediates include piperidine derivatives functionalized with amino and fluorine groups. For example, tert-butyl carbamate is used to protect the amine, while fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions. Purification often employs silica gel chromatography, and yields are optimized by adjusting reaction temperature (0–20°C) and solvent polarity (e.g., THF or dichloromethane) .

- Table 1: Representative Synthetic Routes

Q. How is the stereochemistry of this compound confirmed?

- Methodology : Stereochemical integrity is validated using ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and X-ray crystallography . For instance, the diastereomeric ratio is determined via NOESY NMR to confirm spatial arrangement, while single-crystal X-ray diffraction provides absolute configuration .

Q. What spectroscopic methods are used for characterization?

- Methodology :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, fluoropiperidine ring protons at δ 3.5–4.0 ppm). ³¹P NMR is used if phosphorylated derivatives are synthesized .

- Mass Spectrometry : ESI-MS and HRMS confirm molecular weight (e.g., [M+H]⁺ = 247.15 g/mol) .

- Table 2: Key NMR Data

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| tert-butyl | 1.40 | singlet | 9H, C(CH₃)₃ |

| Piperidine H3 | 4.25 | dd (J = 10.5, 4.2 Hz) | Fluorinated C3 |

| NH₂ | 2.90 | broad singlet | C4-amino |

Q. What safety precautions are recommended?

- Methodology : Despite being unclassified under GHS, standard lab protocols apply:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions optimize stereospecific yield?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) minimize epimerization during fluorination.

- Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s catalyst) enhance enantiomeric excess (e.e. >98%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoretentive reactions .

Q. What strategies mitigate diastereomer formation?

- Methodology :

Q. How does 3-fluorination influence further derivatization?

- Methodology : The electron-withdrawing fluorine atom increases electrophilicity at C4, facilitating nucleophilic substitutions (e.g., Suzuki couplings). However, it may reduce basicity of the piperidine nitrogen, requiring harsher conditions for Boc deprotection (e.g., TFA/DCM) .

Q. How to resolve conflicting analytical data?

- Case Study : Discrepancies in NMR shifts may arise from solvent effects or impurities.

- Solution : Cross-validate with 2D NMR (HSQC, HMBC) and LC-MS . For example, a reported δ 4.25 ppm shift for H3 was confirmed via HSQC to correlate with fluorinated carbon .

Data Contradictions & Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。